molecular formula C19H25ClN4S2 B13994859 Benzenecarboximidamide,4'-[1,5-pentanediylbis(thio)]bis-, dihydrochloride CAS No. 57514-59-7

Benzenecarboximidamide,4'-[1,5-pentanediylbis(thio)]bis-, dihydrochloride

Cat. No.: B13994859
CAS No.: 57514-59-7
M. Wt: 409.0 g/mol
InChI Key: IXYIKMQNSOUJBC-UHFFFAOYSA-N
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Description

Benzenecarboximidamide,4,4-[1,5-pentanediylbis(thio)]bis-, dihydrochloride (9CI) is a chemical compound with the molecular formula C19H24N4S2·2HCl. It is known for its unique structure, which includes a pentanediylbis(thio) linkage between two benzenecarboximidamide groups. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of Benzenecarboximidamide,4,4-[1,5-pentanediylbis(thio)]bis-, dihydrochloride (9CI) typically involves the reaction of benzenecarboximidamide with 1,5-dibromopentane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the benzenecarboximidamide groups, forming the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

Benzenecarboximidamide,4,4-[1,5-pentanediylbis(thio)]bis-, dihydrochloride (9CI) can undergo various chemical reactions, including:

Scientific Research Applications

Benzenecarboximidamide,4,4-[1,5-pentanediylbis(thio)]bis-, dihydrochloride (9CI) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide,4,4-[1,5-pentanediylbis(thio)]bis-, dihydrochloride (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Properties

CAS No.

57514-59-7

Molecular Formula

C19H25ClN4S2

Molecular Weight

409.0 g/mol

IUPAC Name

4-[5-(4-carbamimidoylphenyl)sulfanylpentylsulfanyl]benzenecarboximidamide;hydrochloride

InChI

InChI=1S/C19H24N4S2.ClH/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);1H

InChI Key

IXYIKMQNSOUJBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=N)N)SCCCCCSC2=CC=C(C=C2)C(=N)N.Cl

Origin of Product

United States

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